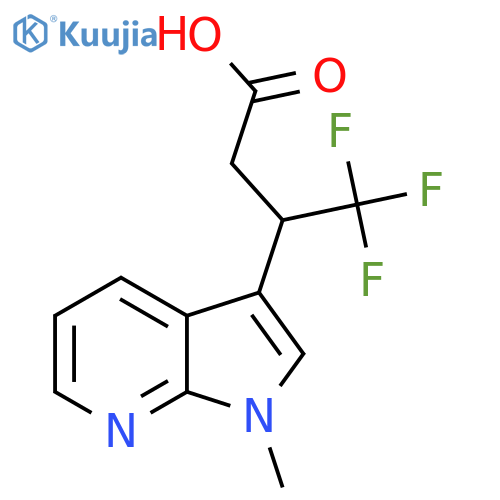

Cas no 2229095-32-1 (4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid)

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid

- 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid

- 2229095-32-1

- EN300-1969566

-

- インチ: 1S/C12H11F3N2O2/c1-17-6-8(7-3-2-4-16-11(7)17)9(5-10(18)19)12(13,14)15/h2-4,6,9H,5H2,1H3,(H,18,19)

- InChIKey: RICBIQLUOXETFM-UHFFFAOYSA-N

- SMILES: FC(C(CC(=O)O)C1=CN(C)C2C1=CC=CN=2)(F)F

計算された属性

- 精确分子量: 272.07726208g/mol

- 同位素质量: 272.07726208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 348

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- XLogP3: 1.9

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1969566-0.5g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 0.5g |

$1426.0 | 2023-09-16 | ||

| Enamine | EN300-1969566-0.25g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 0.25g |

$1366.0 | 2023-09-16 | ||

| Enamine | EN300-1969566-5.0g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 5g |

$4309.0 | 2023-05-31 | ||

| Enamine | EN300-1969566-0.05g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 0.05g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-1969566-1g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 1g |

$1485.0 | 2023-09-16 | ||

| Enamine | EN300-1969566-10g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 10g |

$6390.0 | 2023-09-16 | ||

| Enamine | EN300-1969566-0.1g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 0.1g |

$1307.0 | 2023-09-16 | ||

| Enamine | EN300-1969566-1.0g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 1g |

$1485.0 | 2023-05-31 | ||

| Enamine | EN300-1969566-2.5g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 2.5g |

$2912.0 | 2023-09-16 | ||

| Enamine | EN300-1969566-10.0g |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid |

2229095-32-1 | 10g |

$6390.0 | 2023-05-31 |

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid 関連文献

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acidに関する追加情報

Introduction to 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid (CAS No. 2229095-32-1)

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2229095-32-1, represents a unique structural motif that combines fluorinated aliphatic chains with a pyrrolo[bpyridine] scaffold. The presence of fluorine atoms in the molecule imparts specific physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are highly valued in drug design. The 1-methyl-1H-pyrrolo2,3-bpyridin-3-yl substituent further diversifies its electronic and steric landscape, making it a promising candidate for exploring novel pharmacological interactions.

The synthesis of 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorine atoms typically necessitates specialized reagents and methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrolo[bpyridine] core, which is a critical component for its biological activity. The carboxylic acid functionality at the third position of the butanoic chain provides a versatile handle for further derivatization, enabling the attachment of various pharmacophores or linking groups.

In recent years, the interest in fluorinated heterocycles has surged due to their demonstrated efficacy in modulating biological pathways. The pyrrolo[bpyridine] scaffold is particularly noteworthy for its role as a privileged structure in medicinal chemistry. It has been extensively studied for its potential applications in oncology, immunology, and neurology. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The incorporation of fluorine into such systems not only enhances binding affinity but also improves pharmacokinetic profiles, making them more suitable for therapeutic use.

The fluorinated butanoic acid moiety in 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid contributes to its unique solubility characteristics and interaction with biological targets. Fluorine atoms can influence both electronic distribution and hydrogen bonding capabilities within a molecule. This dual functionality makes it an attractive building block for designing small molecules that can selectively interact with biological receptors or enzymes. Furthermore, the presence of a methyl group on the pyrrole ring introduces steric bulk, which can be exploited to fine-tune binding interactions and improve drug-like properties.

Current research efforts are focused on leveraging computational methods to predict and optimize the biological activity of 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid and its derivatives. Molecular docking studies have revealed that this compound can engage with various protein targets through multiple hydrogen bonds and hydrophobic interactions. The fluorine atoms are particularly important in these interactions due to their ability to form strong dipole-dipole interactions with polar residues in proteins. Such insights have guided the design of next-generation analogs with improved potency and selectivity.

The potential applications of CAS No. 2229095-32-1 extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Fluorinated compounds are known for their resistance to degradation under environmental stressors, making them suitable for long-lasting pesticides or specialty chemicals. Additionally, the unique electronic properties of this molecule could make it useful in developing advanced materials with applications in optoelectronics or catalysis.

As our understanding of molecular interactions continues to evolve, compounds like 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid will play an increasingly pivotal role in drug discovery and development. The integration of cutting-edge synthetic methodologies with high-throughput screening technologies will accelerate the identification of novel bioactive molecules derived from this scaffold. Furthermore, advances in green chemistry principles may enable more sustainable production processes for these valuable compounds.

In conclusion,CAS No. 2229095-32-1 represents a structurally complex yet biologically relevant molecule that exemplifies the synergy between fluorinated chemistry and heterocyclic pharmacophores. Its potential as a lead compound or intermediate in pharmaceutical synthesis underscores its importance in modern chemical biology research. As investigations into its properties continue to unfold,this compound promises to contribute significantly to advancements across multiple scientific disciplines.

2229095-32-1 (4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid) Related Products

- 33529-02-1(1-Decyl-1H-imidazole)

- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)

- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)

- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)

- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 954097-20-2(tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)

- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)

- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)